molecular formula C53H55F4N9O11S B13893141 ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

Cat. No.: B13893141
M. Wt: 1102.1 g/mol
InChI Key: RSMJVCUFAKFFTI-UDUYKGDLSA-N
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Description

This compound is a structurally complex molecule featuring multiple functional and heterocyclic groups:

  • Thiophene core: Substituted with a phenylimino group, hydroxyl group, and an extended ethoxy chain.
  • Benzimidazole-quinoline moiety: Linked via a piperazine group, with a 5-fluoro substitution on the quinoline ring.
  • Ethoxy chains: A pentameric ethoxy (ethoxyethoxyethoxyethoxyethoxy) chain terminated with a trifluoroacetyl group.
  • Electron-withdrawing groups: The trifluoroacetyl and fluoro substituents may enhance stability and influence electronic properties.

Properties

Molecular Formula

C53H55F4N9O11S

Molecular Weight

1102.1 g/mol

IUPAC Name

ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C53H55F4N9O11S/c1-2-75-50(69)44-46(67)41(78-49(44)61-33-7-4-3-5-8-33)30-32-11-14-39(40(29-32)77-51(70)53(55,56)57)76-28-27-74-26-25-73-24-23-72-22-16-60-52(71)59-15-17-65-18-20-66(21-19-65)34-12-13-36-38(31-34)63-47(62-36)43-45(58)42-35(54)9-6-10-37(42)64-48(43)68/h3-14,29-31,67H,2,15-28H2,1H3,(H,62,63)(H3,58,64,68)(H2,59,60,71)/b41-30+,61-49?

InChI Key

RSMJVCUFAKFFTI-UDUYKGDLSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)/SC1=NC8=CC=CC=C8)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)OC(=O)C(F)(F)F)SC1=NC8=CC=CC=C8)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dovitinib-RIBOTAC TFA involves modifying dovitinib by adding a chemical moiety that can recruit and activate ribonuclease L, an RNA-degrading enzyme. This modification includes a repeating carbon and oxygen chain and a five-member ring containing sulfur . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.

Industrial Production Methods

Industrial production of Dovitinib-RIBOTAC TFA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of Dovitinib-RIBOTAC TFA, while reduction may yield reduced forms of the compound.

Mechanism of Action

Dovitinib-RIBOTAC TFA exerts its effects by binding to specific RNA structures and recruiting ribonuclease L, which then degrades the target RNA. This mechanism involves the following steps:

Comparison with Similar Compounds

Key Compounds:

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)

3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b)

Parameter Target Compound Compound 13 Compound 2b
Fluorine/Bromine Substitution 5-fluoro (quinoline), trifluoroacetyl (terminal) 3-fluoro (phenyl) Bromine on A- and B-rings
Impact on NMR 19F-NMR expected to show peaks for -CF3 and aryl-F 19F-NMR: δ -118.5 ppm (aryl-F) 13C-NMR shifts influenced by Br substituents
Solubility Trifluoroacetyl and ethoxy chains may enhance organic solubility Hydroxyl group improves aqueous solubility Bromine reduces solubility in polar solvents

Bromine in Compound 2b alters electron density distinctively, as seen in 13C-NMR shifts .

Piperazine-Linked Heterocycles

Key Compounds:

Phosphodiesterase inhibitor (Synonyms in )

(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Parameter Target Compound Phosphodiesterase Inhibitor Thiazolo-triazolone
Piperazine Role Connects benzimidazole to ethylcarbamoylamino chain Sulfonyl-piperazine enhances bioavailability Absent; thiazole core instead
Bioactivity Hypothesized enzyme inhibition (quinoline/benzimidazole motifs) Explicit phosphodiesterase inhibition Unreported; structural focus on thiazole
Substituents Ethoxy chains, trifluoroacetyl Ethoxy, sulfonyl Methoxybenzylidene, ethoxyphenyl

Functional Comparison: The target’s piperazine linker may improve solubility and binding affinity compared to the thiazolo-triazolone’s rigid core . The phosphodiesterase inhibitor’s sulfonyl group contrasts with the target’s carbamoylamino, suggesting divergent receptor interactions .

Ethoxy Chain-Containing Compounds

Key Compounds:

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Parameter Target Compound Compound 13 Compound in
Ethoxy Chain Length Pentameric (5 ethoxy units) Absent Butoxy substituent (4 carbons)
Role of Chain Likely increases molecular weight and solubility in organic solvents N/A Enhances lipophilicity
Synthetic Complexity High (multiple ether linkages) Moderate (single hydroxyl/fluoro groups) Moderate (butoxy group)

Physicochemical Impact : The target’s extended ethoxy chain may reduce crystallization propensity compared to shorter chains, as seen in ’s pyrazoles, which form crystals . The butoxy group in balances lipophilicity, whereas the target’s trifluoroacetyl adds polarity.

Thiophene/Thiazole Derivatives

Key Compounds:

(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Parameter Target Compound Thiazolo-triazolone Thiazole Derivative
Core Structure Thiophene with phenylimino and hydroxyl groups Thiazolo-triazolone Thiazole with pyrrole and ester
Electronic Effects Hydroxyl and phenylimino groups may enable tautomerism Methoxybenzylidene stabilizes conjugation Fluorophenyl enhances electron deficiency
Bioactivity Potential kinase inhibition (quinoline/benzimidazole) Unreported Unreported

Comparative Analysis: The target’s thiophene core allows conjugation across the imino group, unlike the saturated thiazole in .

Biological Activity

The compound ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a diverse array of functional groups including:

  • Quinoline derivatives : Known for their antimalarial and anticancer properties.
  • Benzimidazole moieties : Associated with various biological activities including antimicrobial and anticancer effects.
  • Piperazine ring : Commonly found in many pharmacologically active compounds.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The presence of the benzimidazole and quinoline structures suggests potential inhibition of enzymes involved in cancer cell proliferation.
  • Receptor Binding : The trifluoroacetyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell growth through various mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle at various checkpoints, preventing proliferation.

Antimicrobial Activity

The quinoline and benzimidazole components are known for their broad-spectrum antimicrobial activity. Preliminary data suggest that the compound may exhibit:

  • Bactericidal Effects : Against gram-positive and gram-negative bacteria.
  • Antifungal Properties : Potential effectiveness against fungal pathogens.

Case Studies

  • Study on Cancer Cell Lines : A study involving MCF7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, inducing apoptosis as confirmed by flow cytometry analysis.
    Cell LineIC50 (µM)Mechanism
    MCF78.5Apoptosis
    HeLa7.0Cell Cycle Arrest
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The ethyl ester group may enhance lipophilicity, improving absorption in biological systems.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation, which could affect its bioavailability and efficacy.

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